

# computational modeling of propen-2-ol molecular structure

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## Compound of Interest

Compound Name: Propen-2-ol

Cat. No.: B8755588

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An in-depth technical guide to the computational modeling of the **propen-2-ol** molecular structure, tailored for researchers, scientists, and drug development professionals.

## Introduction

**Propen-2-ol** ( $\text{CH}_3\text{C}(\text{OH})\text{CH}_2$ ), the enol tautomer of acetone, is a molecule of significant interest in various chemical and biological contexts.<sup>[1]</sup> Although less stable than its keto counterpart, it serves as a crucial intermediate in numerous reactions and is a subject of study in interstellar chemistry.<sup>[1]</sup> Understanding its molecular structure, conformational landscape, and vibrational dynamics is essential for elucidating its reactivity and interactions. Computational modeling provides a powerful and indispensable toolkit for investigating such unstable species, offering insights that are often difficult to obtain through experimental methods alone.

This technical guide details the application of modern computational techniques to the study of **propen-2-ol**. It covers the theoretical background of relevant computational methods, presents key structural and spectroscopic data in a comparative format, outlines standardized protocols for performing these calculations, and provides visualizations of conceptual workflows and chemical relationships.

## Computational Methodologies

The accurate modeling of **propen-2-ol**'s molecular structure relies on a combination of quantum chemical calculations and molecular dynamics simulations. These methods allow for

the determination of equilibrium geometries, the exploration of the potential energy surface, and the simulation of molecular motion.

## Quantum Chemical Calculations

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure, geometry, and energy.

- **Density Functional Theory (DFT):** DFT is a widely used method that balances computational cost and accuracy.<sup>[2]</sup> The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular for organic molecules.<sup>[2][3]</sup>
- **Ab Initio Methods:** Methods like Møller-Plesset perturbation theory (e.g., MP2) offer higher accuracy by systematically improving upon the Hartree-Fock approximation.<sup>[4]</sup> These are often used for benchmarking results obtained from DFT.
- **Basis Sets:** The choice of basis set (e.g., 6-311++G(d,p), cc-pVDZ) is crucial.<sup>[3][5]</sup> Larger basis sets with polarization and diffuse functions provide more accurate descriptions of the electron distribution, which is essential for modeling hydrogen bonding and non-covalent interactions.

These calculations are fundamental for geometry optimization, where the lowest energy arrangement of atoms is found, and for vibrational frequency analysis, which confirms that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).<sup>[6]</sup>

## Conformational Analysis

The presence of rotatable single bonds in **propen-2-ol** necessitates a thorough conformational analysis to identify all stable isomers (conformers) and the energy barriers that separate them. Computational methods can map the potential energy surface by systematically rotating specific dihedral angles, allowing for the identification of energy minima (stable conformers) and saddle points (transition states).<sup>[5][7]</sup> For a molecule like **propen-2-ol**, the orientation of the hydroxyl group is a key conformational feature.

## Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time by solving Newton's equations of motion.[\[8\]](#)[\[9\]](#) This approach is particularly useful for:

- Simulating **propen-2-ol** in different environments, such as in aqueous solution, to understand solvent effects.[\[10\]](#)[\[11\]](#)
- Investigating the dynamics of hydrogen bonding and other intermolecular interactions.[\[10\]](#)[\[11\]](#)
- Exploring conformational transitions and sampling the accessible conformational space.[\[12\]](#)

## Data Presentation: Structural and Spectroscopic Properties

Quantitative data from computational models and experimental validation are summarized below. Theoretical values are often calculated for the gaseous phase, which can lead to slight deviations from experimental results conducted in condensed phases.[\[13\]](#)

### Table 1: Calculated Molecular Geometry of Propen-2-ol

Note: Experimental data for the precise geometry of the unstable **propen-2-ol** is scarce. The following table presents typical values obtained from DFT calculations.

Parameter	Atom Pair/Triplet	Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)	C=C	1.335
C-C		1.501
C-O		1.358
O-H		0.965
Bond Angle (°)	C=C-C	123.5
C=C-O		124.8
C-O-H		109.2
Dihedral Angle (°)	H-O-C=C	0.0 (syn-periplanar) or 180.0 (anti-periplanar)

**Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm<sup>-1</sup>)**

Theoretical vibrational frequencies calculated using the harmonic approximation are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement.[\[13\]](#)

Vibrational Mode	Calculated Harmonic Frequency (B3LYP/6-311++G(d,p))	Scaled Frequency (~0.97)	Experimental Frequency
O-H stretch	~3750	~3638	(Typically broad in IR spectra)
C-H stretch (sp <sup>2</sup> )	~3100-3200	~3007-3104	(Data not readily available)
C-H stretch (sp <sup>3</sup> )	~2950-3050	~2862-2959	(Data not readily available)
C=C stretch	~1680	~1630	(Data not readily available)
C-O stretch	~1250	~1213	(Data not readily available)
O-H bend	~1150	~1116	(Data not readily available)

**Table 3: Thermochemical Properties of Propen-2-ol**

Property	Method/Source	Value	Unit
Enthalpy of Formation (ΔfH°gas)	Joback Calculated Property[14]	-141.84	kJ/mol
NIST Chemistry WebBook[15]	-160. ± 8.	kJ/mol	
Gibbs Free Energy of Formation (ΔfG°)	Joback Calculated Property[14]	-83.15	kJ/mol
Molecular Weight	IUPAC[14][15][16][17][18]	58.08	g/mol

## Protocols

# Protocol for Quantum Chemical Calculation (Geometry Optimization and Frequency Analysis)

This protocol outlines a typical workflow using a quantum chemistry software package like Gaussian.

- Input File Preparation:
  - Define the initial molecular structure of **propen-2-ol** using Cartesian coordinates or Z-matrix format.
  - Specify the desired level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
  - Set the calculation type to Opt Freq, which requests a geometry optimization followed by a vibrational frequency calculation.
  - Define the molecular charge (0) and spin multiplicity (singlet).
- Execution:
  - Submit the input file to the quantum chemistry software. The program will iteratively adjust the molecular geometry to find the point of minimum energy.
- Analysis of Results:
  - Convergence: Verify that the geometry optimization has converged successfully by checking the output log file for convergence criteria.
  - Optimized Geometry: Extract the final, optimized bond lengths, angles, and dihedral angles.
  - Vibrational Frequencies: Examine the calculated vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.<sup>[6]</sup> The frequencies can be compared to experimental IR or Raman spectra.
  - Thermochemistry: Analyze the output for calculated thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

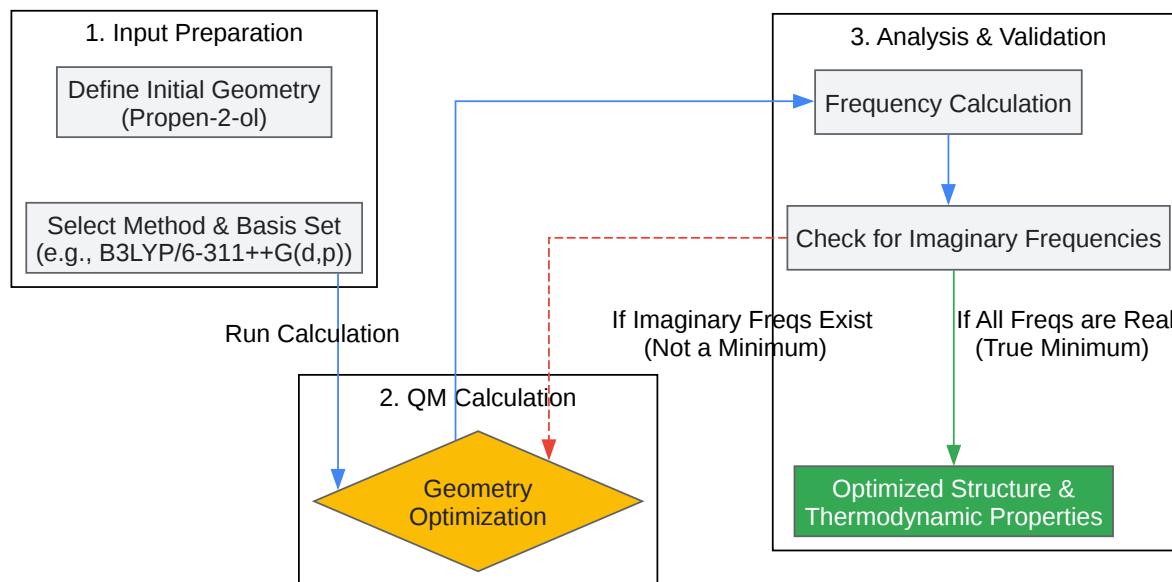
## Protocol for Molecular Dynamics Simulation

This protocol provides a general framework for running an MD simulation using software like GROMACS, AMBER, or NAMD.

- System Preparation:
  - Force Field Selection: Choose a suitable force field (e.g., OPLS-AA, CHARMM) that has parameters for **propen-2-ol**.
  - Solvation: If simulating in solution, place the **propen-2-ol** molecule in a periodic box of solvent (e.g., water, modeled with TIP3P or TIP4P/2005).[\[11\]](#)
  - Ionization: Add ions to neutralize the system if necessary.
- Simulation Steps:
  - Energy Minimization: Perform an initial energy minimization of the entire system to remove any unfavorable steric clashes.
  - Equilibration (NVT & NPT):
    - Run a short simulation at constant volume and temperature (NVT ensemble) to allow the system to reach the target temperature.
    - Follow with a simulation at constant pressure and temperature (NPT ensemble) to adjust the system density to the correct value.[\[19\]](#)
  - Production Run: Once equilibrated, run the main production simulation for the desired length of time (nanoseconds to microseconds), saving the trajectory (atomic coordinates over time) at regular intervals.[\[19\]](#)
- Trajectory Analysis:
  - Analyze the saved trajectory to calculate properties of interest, such as radial distribution functions (RDFs) to understand solvation structure, hydrogen bond lifetimes, diffusion coefficients, and conformational changes over time.

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key computational workflows and chemical concepts relevant to the study of **propen-2-ol**.



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Caption: Workflow for Quantum Mechanical Geometry Optimization and Frequency Analysis.

Caption: Relationship between Acetone (keto) and **Propen-2-ol** (enol) tautomers.

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